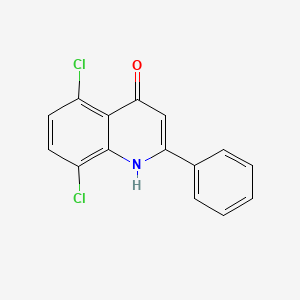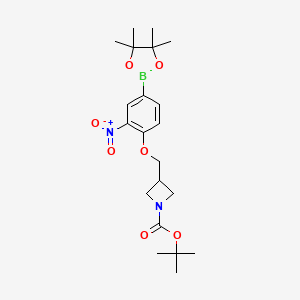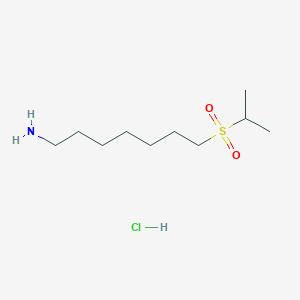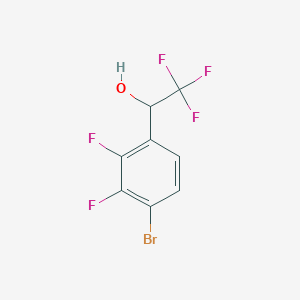
4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzaldehyde, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and reactivity
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-(trifluoromethyl)benzyl Alcohol: Similar structure but lacks the bromine atom.
4-Bromobenzotrifluoride: Contains bromine and trifluoromethyl groups but lacks the alcohol functionality.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl Bromide: Contains additional fluorine atoms and a bromine atom .
Uniqueness
4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to its specific combination of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure. This unique arrangement imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C8H4BrF5O |
|---|---|
Molecular Weight |
291.01 g/mol |
IUPAC Name |
1-(4-bromo-2,3-difluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H4BrF5O/c9-4-2-1-3(5(10)6(4)11)7(15)8(12,13)14/h1-2,7,15H |
InChI Key |
GUZLHMHUHNPREL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(F)(F)F)O)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/no-structure.png)
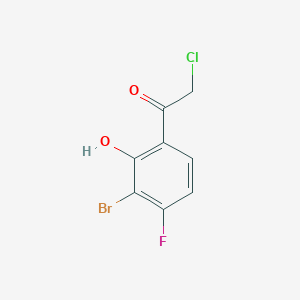
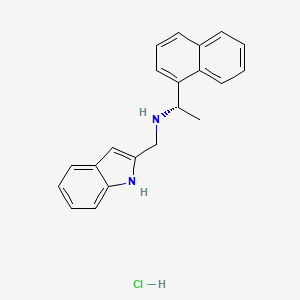
![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
